molecular formula C15H17N3O3S B2560491 2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 459845-44-4

2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No. B2560491
CAS RN: 459845-44-4
M. Wt: 319.38
InChI Key: SYLAAWWVRFMQJX-UHFFFAOYSA-N
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Description

The compound “2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a 4-methoxyphenyl group and a sulfanyl-linked pyrrolidin-1-ylethanone group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring could impart rigidity to the molecule, while the methoxyphenyl and pyrrolidin-1-ylethanone groups could influence its overall polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,3,4-oxadiazole ring might undergo reactions typical of heterocycles, while the sulfanyl group could be involved in various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,3,4-oxadiazole ring could affect its electronic properties, while the methoxyphenyl and pyrrolidin-1-ylethanone groups could influence its solubility and stability .

Scientific Research Applications

Role of Non-covalent Interactions in Supramolecular Architectures

A study by (Sharma et al., 2019) explored the crystal packing of derivatives containing the biologically active 1,2,4-oxadiazol moiety, highlighting the importance of lone pair-π interaction and halogen bonding. These interactions contribute significantly to the stability and formation of supramolecular architectures, offering insights into the structural design of new compounds for various applications.

Antimicrobial Activities of Thiazoles and Fused Derivatives

The synthesis and evaluation of antimicrobial activities of thiazole and its fused derivatives, as reported by (Wardkhan et al., 2008), demonstrate the potential of such compounds in developing new antimicrobials. These findings may guide the design of compounds with enhanced biological activities, including those related to the query compound.

Organotin(IV) Complexes with Antimicrobial Potentials

Research on organotin(IV) complexes derived from similar structural frameworks (Singh et al., 2016) has shown promising antimicrobial activities, suggesting the potential of incorporating the query compound into metal complexes for enhanced biological efficacy.

Synthesis and Optical Properties

The synthesis and characterization of novel heterocyclic compounds, including their optical and thermal properties, as conducted by (Shruthi et al., 2019), highlight the relevance of such compounds in materials science, potentially applicable for the query compound in creating materials with specific optical properties.

Corrosion Inhibition Properties

Studies on oxadiazole derivatives as corrosion inhibitors, such as the one by (Bouklah et al., 2006), reveal the application of these compounds in protecting metals against corrosion. This suggests potential industrial applications for the query compound in similar contexts.

Mechanism of Action

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-12-6-4-11(5-7-12)14-16-17-15(21-14)22-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAAWWVRFMQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329231
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

CAS RN

459845-44-4
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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